![molecular formula C10H9F3O3 B1612154 [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid CAS No. 170361-35-0](/img/structure/B1612154.png)
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Overview
Description
“[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid” is an organofluorine compound consisting of acetic acid carrying a 2-(2,2,2-trifluoroethoxy) substituent .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H9F3O3, and its molecular weight is 234.17 . The SMILES string representation is OC(CC1=CC=C(C=C1)OCC(F)(F)F)=O .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
However, general insights into the types of research areas that similar compounds are involved in include:
Adsorption Studies : Research into how certain compounds can adsorb onto various materials, indicating potential for environmental cleanup or filtration applications. For example, studies on the adsorption thermodynamics of different acetic acids on nano-composites could reflect on the environmental applications of similar compounds (Khan & Akhtar, 2011).
Catalytic Applications : The use of certain compounds as catalysts in chemical reactions, such as in dehydrative condensation, could hint at the catalytic potential of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid in synthesizing new molecules (Wang, Lu, & Ishihara, 2018).
Antimicrobial and Anticancer Studies : The exploration of new compounds for antimicrobial and anticancer activities, such as the study of sodium, potassium, and lithium complexes of phenanthroline and diclofenac, suggests potential biomedical applications (Shah et al., 2019).
Synthesis and Reactivity : Research on the synthesis of new compounds and their reactivity, like the nuclear fluorination of diarylisoxazoles, can provide insight into the synthetic chemistry and potential reactivity of this compound (Stephens & Blake, 2004).
Antibacterial Activity : The study of (trifluoromethoxy)phenylboronic acids and their antibacterial activity opens up the possibility for this compound to be investigated for similar properties (Adamczyk-Woźniak et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of expanding our understanding of biochemical systems .
Mode of Action
It is known that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
Its bioavailability, how it is distributed within the body, how it is metabolized, and how it is excreted, are areas of ongoing research .
Result of Action
As a unique chemical, it is provided to researchers to help expand our understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .
properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATMYZYLWFIMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599140 | |
Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170361-35-0 | |
Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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